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Compound of Interest

Compound Name: 2-Amino-2-phenylacetic acid

Cat. No.: B196280 Get Quote

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino

acid that serves as a crucial chiral building block and intermediate in the synthesis of various

pharmaceuticals, including semi-synthetic penicillins and cephalosporins. A thorough

understanding of its structural and chemical properties is paramount for its application in drug

development and other scientific research. This technical guide provides an in-depth overview

of the spectroscopic data of 2-amino-2-phenylacetic acid, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental

protocols and data analyses are presented to support researchers and scientists in its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 2-amino-2-phenylacetic acid.

¹H NMR Data
The ¹H NMR spectrum of 2-amino-2-phenylacetic acid exhibits characteristic signals

corresponding to the aromatic protons, the alpha-proton, and the protons of the amino and

carboxylic acid groups.
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Chemical Shift (ppm) Multiplicity Assignment

~7.48 m Phenyl C-H

~7.44 m Phenyl C-H

~4.28 s α-C-H

Table 1: ¹H NMR spectral data for 2-Amino-2-phenylacetic acid.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment

~174 C=O (Carboxylic acid)

~136 Phenyl C (quaternary)

~129 Phenyl C-H

~128 Phenyl C-H

~127 Phenyl C-H

~58 α-C

Table 2: ¹³C NMR spectral data for 2-Amino-2-phenylacetic acid.[1]

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of amino acids is as follows:

Sample Preparation:

Dissolve 10-50 mg of 2-amino-2-phenylacetic acid in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shifts of the

exchangeable protons (NH₂ and COOH).
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For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the

effect of ionization on the chemical shifts.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2 seconds.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve Sample Adjust pH (optional) Transfer to NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process FID Integrate Peaks Assign Signals
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 2-amino-2-phenylacetic acid shows characteristic absorption bands for

the amino, carboxylic acid, and phenyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2400 Broad, Strong
O-H stretch (carboxylic acid)

and N-H stretch (amine)

~3060 Medium Aromatic C-H stretch

~2960 Medium Aliphatic C-H stretch

~1620 Strong
C=O stretch (carboxyl) / N-H

bend

~1580, 1490, 1450 Medium-Weak Aromatic C=C stretches

~1400 Medium O-H bend (carboxylic acid)

~730, 690 Strong
Aromatic C-H out-of-plane

bend

Table 3: Key IR absorption bands for 2-Amino-2-phenylacetic acid.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
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Place a small amount of the crystalline 2-amino-2-phenylacetic acid powder directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

[2]

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample measurement.
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ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b196280?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data and Fragmentation Pattern
For α-amino acids, common fragmentation pathways involve the loss of the carboxyl group and

cleavage of bonds adjacent to the amino group.[3][4] The molecular ion peak for 2-amino-2-
phenylacetic acid is expected at m/z 151.

Key Fragments:

m/z 151: [M]⁺, the molecular ion.

m/z 106: [M - COOH]⁺, resulting from the loss of the carboxyl group (45 Da). This is often a

prominent peak for α-amino acids.

m/z 77: [C₆H₅]⁺, the phenyl cation.

m/z 74: [H₂N=CH-COOH]⁺, from cleavage of the bond between the α-carbon and the phenyl

group.

m/z Proposed Fragment

151 [C₈H₉NO₂]⁺

106 [C₇H₈N]⁺

77 [C₆H₅]⁺

74 [C₂H₄NO₂]⁺

Table 4: Proposed mass spectral fragments for 2-Amino-2-phenylacetic acid.

Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of amino acids by mass spectrometry is provided below.

Sample Preparation:
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Prepare a dilute solution of 2-amino-2-phenylacetic acid (e.g., 10-100 µg/mL) in a suitable

solvent such as methanol, water, or a mixture of the two, often with a small amount of formic

acid to promote protonation.

Instrument Parameters (LC-MS with Electrospray Ionization - ESI):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Scan Range: m/z 50-300.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument.

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion (m/z 151) as the precursor ion.
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Proposed MS Fragmentation Pathway

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 2-amino-2-
phenylacetic acid. The NMR data confirm the carbon and proton framework, the IR spectrum

identifies the key functional groups, and the mass spectrometry data establish the molecular

weight and plausible fragmentation patterns. The provided experimental protocols offer a

starting point for researchers to obtain high-quality spectroscopic data for this important

molecule. This information is essential for quality control, reaction monitoring, and further

research in the fields of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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